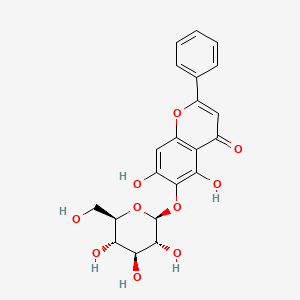

Baicalein 6-O-glucoside

Description

Significance of Flavonoids in Natural Product Research and Pharmacology

Flavonoids are a diverse group of natural compounds with variable phenolic structures that are widely found in plants. mdpi.com With over 9,000 identified members, they are categorized into several subgroups, including flavones, flavonols, isoflavones, flavanones, anthocyanins, and flavanols. mdpi.commdpi.com These compounds are integral secondary metabolites in plant tissues, contributing to growth, development, and stress responses. mdpi.com

In the realm of natural product research and pharmacology, flavonoids are of significant interest due to their extensive range of biological activities. aboutscience.eunih.gov They are particularly recognized for their antioxidant and anti-inflammatory properties. aboutscience.eu The pharmacological potential of flavonoids extends to anticancer, antidiabetic, antimicrobial, anti-aging, neuroprotective, cardioprotective, and hepatoprotective effects. aboutscience.eunih.gov The structural diversity of flavonoids allows them to interact with various molecular targets and signaling pathways within the body, making them promising candidates for the development of new drugs. aboutscience.eunih.gov

Structural and Functional Context of Baicalein 6-O-Glucoside within Flavone Glycoside Classification

This compound belongs to the flavone subclass of flavonoids. mdpi.com Flavones are characterized by a 2-phenylchromen-4-one backbone. mdpi.com The structure of this compound consists of the aglycone baicalein (5,6,7-trihydroxyflavone) attached to a glucose molecule at the 6-hydroxyl group. biosynth.comnih.govwikipedia.org This glycosidic linkage significantly influences the compound's properties.

Glycosylation, the attachment of a sugar moiety, is a common modification of flavonoids and plays a crucial role in their biological function. mdpi.com In the case of this compound, the addition of the glucose unit generally increases its water solubility compared to its aglycone, baicalein. nih.gov This enhanced solubility can improve its bioavailability, a critical factor for therapeutic applications. nih.govnih.gov The glycoside form is often a pro-drug, which, after administration, can be hydrolyzed by enzymes in the body to release the active aglycone, baicalein. nih.govpulsus.com

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is primarily focused on its synthesis, biological activities, and potential therapeutic applications.

Synthesis and Production: Researchers are exploring both chemical and enzymatic methods for the synthesis of this compound. nih.govresearchgate.net Enzymatic synthesis using transglycosylation is being investigated as a method to produce glycosylated derivatives of baicalein with improved properties. nih.gov Additionally, metabolic engineering in microorganisms like yeast is being explored for the de novo biosynthesis of baicalein glycosides. researchgate.net

Pharmacological Activities: A significant area of research is the investigation of the pharmacological properties of this compound. Studies have indicated its potential as an anti-inflammatory agent. nih.gov Research has shown that it can suppress the production of inflammatory mediators like nitric oxide. nih.gov Furthermore, its role in modulating cellular signaling pathways related to inflammation and oxidative stress, such as the Nrf2 pathway, is an active area of investigation. nih.gov

Metabolism and Bioavailability: Understanding the metabolic fate of this compound is another key research trajectory. Studies have shown that after oral administration, baicalin (baicalein 7-O-glucuronide), a related compound, is metabolized to its aglycone, baicalein, by intestinal microbiota. mdpi.com It is believed that this compound may follow a similar metabolic pathway. pulsus.com Research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion profiles.

Potential Therapeutic Applications: The potential therapeutic uses of this compound are being explored, particularly in the context of inflammatory diseases. nih.gov Its ability to be converted to the bioactive baicalein within cells suggests its potential as a more bioavailable precursor for delivering the therapeutic effects of baicalein. nih.gov

Properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYPLMAODUDGW-QOUKUZOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498465 | |

| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28279-72-3 | |

| Record name | Baicalein 6-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Distribution and Primary Sources

Baicalein 6-O-glucoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of plant species. Its distribution spans several genera, with notable concentrations in specific botanical sources.

Scutellaria baicalensis Georgi as a Major Source

Scutellaria baicalensis Georgi, commonly known as Chinese skullcap, stands out as a primary and well-documented source of this compound. biosynth.comresearchgate.net The roots of this plant, a fundamental herb in traditional Chinese medicine, are particularly rich in flavonoids. mdpi.comnih.gov Among the numerous flavonoids present, this compound is a significant constituent alongside its aglycone, baicalein, and other related compounds like baicalin and wogonoside. biosynth.commdpi.commdpi.comtandfonline.com The concentration of these flavonoids, including this compound, can be substantial, making up a significant portion of the dried root mass. mdpi.com Research has shown that the specific flavonoid profile can vary between different tissues of the plant, with the roots being a primary site of accumulation for baicalin and baicalein. mdpi.com

Identification in Other Plant Genera (e.g., Thymus, Oroxylum)

Beyond Scutellaria baicalensis, this compound has been identified in other plant genera, highlighting its broader distribution in the plant kingdom.

Oroxylum indicum : Commonly known as the Indian trumpet tree, Oroxylum indicum is another significant source of this compound, where it is also referred to as tetuin. wikipedia.orgnih.govneist.res.in The compound has been isolated from various parts of the plant, including the seeds and stem-bark. wikipedia.orgnih.govkoreascience.kr The seeds, in particular, are noted to contain tetuin along with other flavonoids like chrysin and oroxylin A. nih.gov

Thymus : Species within the Thymus genus, commonly known as thyme, have also been reported to contain this compound. targetmol.comchemfaces.comchemfaces.com For instance, it has been identified as a natural product in Thymus serpyllum L. (wild thyme). targetmol.comchemfaces.com The presence of this compound contributes to the complex phytochemical profile of this genus, which is known for its aromatic and medicinal properties. turkjps.org

Botanical Sources of this compound

| Plant Genus | Specific Species | Common Name | Plant Part(s) |

| Scutellaria | Scutellaria baicalensis Georgi | Chinese Skullcap | Roots biosynth.commdpi.com |

| Oroxylum | Oroxylum indicum | Indian Trumpet Tree | Seeds, Stem-bark wikipedia.orgnih.govkoreascience.kr |

| Thymus | Thymus serpyllum L. | Wild Thyme | Herbs targetmol.comchemfaces.com |

Advanced Extraction and Purification Techniques for Glycosidic Flavonoids

The isolation of this compound and other glycosidic flavonoids from plant matrices necessitates sophisticated extraction and purification methodologies to ensure high yield and purity. Given that flavonoids in nature are often in a glycosidic form, polar solvents such as methanol, ethanol, acetone, and water are typically employed for extraction. mdpi.com

Conventional methods like maceration and Soxhlet extraction, while simple, often suffer from long extraction times and high solvent consumption. mdpi.commdpi.com To overcome these limitations, modern and more efficient techniques have been developed. nih.govresearchgate.net

Advanced Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.comnih.gov UAE is considered an environmentally friendly method as it often requires less solvent and can be performed at lower temperatures (typically 30–60 °C), making it suitable for thermolabile compounds. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of target compounds. nih.govnih.gov This method significantly reduces extraction time compared to traditional techniques. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures. mdpi.comnih.gov These conditions increase the solubility and diffusion rate of the analytes, resulting in a more efficient extraction. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.comnih.gov By modifying the temperature and pressure, the solvating power of the fluid can be tailored to selectively extract specific compounds. mdpi.com

Purification Techniques:

Following extraction, the crude extract contains a mixture of compounds that require further separation and purification.

Macroporous Resin Column Chromatography: This is a widely used technique for the purification of flavonoids from crude extracts. It offers good selectivity, the potential for resin recycling, and is suitable for large-scale preparations. The process involves loading the extract onto the column and then eluting the adsorbed compounds with a gradient of solvents, typically ethanol-water mixtures of increasing ethanol concentration.

Sephadex Column Chromatography: This size-exclusion chromatography method is often used for further purification. For instance, Sephadex LH-20 is commonly used with a solvent like methanol to separate flavonoids based on their molecular size. jmp.irrsc.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. mdpi.com It is particularly effective for separating and purifying multiple components from complex plant extracts. nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity of the final compound, preparative RP-HPLC is often employed as a final purification step. rsc.org This technique allows for the isolation of individual compounds with high resolution. rsc.org

Comparison of Advanced Extraction Techniques for Flavonoids

| Technique | Principle | Advantages | Common Solvents |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. mdpi.com | Faster extraction, reduced solvent consumption, suitable for heat-sensitive compounds. mdpi.comnih.gov | Ethanol, Methanol, Water nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and sample. nih.gov | Very fast extraction times, reduced solvent volume. mdpi.comnih.gov | Ethanol, Methanol nih.gov |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperature and pressure to increase extraction efficiency. mdpi.com | Faster than conventional methods, lower solvent usage. mdpi.com | Methanol-water mixtures mdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.com | Environmentally friendly, high selectivity. nih.gov | Supercritical CO2, often with a modifier like ethanol. mdpi.com |

Biological Activities and Pharmacological Potential

Anti-inflammatory Modulatory Effects

The anti-inflammatory effects of baicalein and its glycosides are well-documented, involving the modulation of key signaling pathways, suppression of pro-inflammatory mediators, and regulation of immune cell functions.

Inhibition of Inflammatory Signaling Pathways

Baicalein and its derivatives have been shown to exert significant anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. mdpi.comresearchgate.net This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes. frontiersin.org Studies have demonstrated that baicalein can suppress the activation of NF-κB, thereby attenuating the inflammatory cascade. researchgate.netnih.gov This regulation is a key mechanism underlying its therapeutic potential in inflammatory conditions. The anti-inflammatory effects of baicalein are mediated by blocking NF-κB activation through various signal transductions. frontiersin.org

In models of vascular inflammation, baicalin, a related compound, has been observed to inhibit the nuclear translocation of NF-κB p65. researchgate.net Similarly, baicalein has been shown to reduce the levels of phosphorylated IκB, a crucial step in NF-κB activation. nih.gov This inhibitory action on the NF-κB pathway has been noted in various cell types, including macrophages and endothelial cells, highlighting its broad anti-inflammatory capacity. mdpi.comnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation that is modulated by baicalein. nih.gov Research indicates that baicalein can inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). frontiersin.orgmdpi.com By downregulating the activation of these kinases, baicalein can effectively reduce the production of inflammatory mediators. frontiersin.org

Baicalein and its related compounds have been found to interact with the NLRP3 inflammasome and Toll-like receptor (TLR) signaling pathways, which are critical components of the innate immune response. frontiersin.org The activation of the NLRP3 inflammasome is a key step in the production of potent pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov

Studies have shown that baicalein can inhibit the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of these cytokines. frontiersin.orgnih.gov This inhibition is often linked to the upstream regulation of the NF-κB pathway, which is necessary for the priming step of inflammasome activation. nih.gov Furthermore, baicalein has been reported to modulate TLR4 signaling, a key receptor that recognizes bacterial endotoxins and initiates inflammatory responses. frontiersin.org By interfering with these pathways, baicalein can effectively dampen the inflammatory response at multiple levels. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Suppression of Pro-inflammatory Cytokine and Mediator Expression

A significant aspect of the anti-inflammatory activity of baicalein 6-O-glucoside and its aglycone, baicalein, is the suppression of a wide array of pro-inflammatory cytokines and mediators. researchgate.netmdpi.com

Research has consistently demonstrated that baicalein can significantly reduce the production of key cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) researchgate.netresearchgate.net

Interleukin-6 (IL-6) researchgate.netresearchgate.net

Interleukin-1β (IL-1β) researchgate.net

In addition to these major cytokines, baicalein has been shown to inhibit the expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.org This broad-spectrum suppression of pro-inflammatory molecules contributes to its potent anti-inflammatory effects observed in various experimental models. wjgnet.com

| Pro-inflammatory Cytokine/Mediator | Effect of Baicalein/Baicalin | References |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression and production. | researchgate.netresearchgate.net |

| Interleukin-6 (IL-6) | Inhibition of production and gene expression. | researchgate.netresearchgate.netmdpi.com |

| Interleukin-1β (IL-1β) | Reduction in production and gene expression. | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression. | frontiersin.org |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression. | frontiersin.org |

Impact on Immune Cell Activation and Function

The anti-inflammatory properties of baicalein extend to its ability to modulate the activation and function of various immune cells, including macrophages, T cells, and mast cells. researchgate.net

Macrophages: Baicalein has been shown to inhibit the activation of macrophages, key cells in the inflammatory response. researchgate.net It can suppress the M1 polarization of macrophages, which is the pro-inflammatory phenotype, and reduce their production of inflammatory cytokines. researchgate.net Studies using macrophage cell lines like RAW 264.7 have demonstrated that baicalin can significantly decrease the production of various inflammatory mediators upon stimulation with lipopolysaccharide (LPS). nih.govnih.govresearchgate.net

T cells: Research indicates that baicalein can inhibit the activation and proliferation of T lymphocytes. researchgate.net This includes suppressing the secretion of cytokines by T cells, which plays a role in orchestrating the adaptive immune response. researchgate.net

Mast cells: Mast cells are crucial in allergic and inflammatory reactions. haematologica.org Baicalein has been found to inhibit the activation of mast cells and the subsequent release of inflammatory mediators. researchgate.net For instance, it can suppress the production of cytokines from human mast cells, suggesting its potential in managing allergic disorders. mdpi.com

| Immune Cell Type | Effect of Baicalein/Baicalin | References |

|---|---|---|

| Macrophages | Inhibits activation and pro-inflammatory cytokine production. | researchgate.netresearchgate.netnih.gov |

| T cells | Inhibits activation, proliferation, and cytokine secretion. | researchgate.net |

| Mast cells | Inhibits activation and release of inflammatory mediators. | researchgate.netmdpi.com |

Vascular Inflammation Attenuation

Vascular inflammation is a critical factor in the development of various cardiovascular diseases, including atherosclerosis. The therapeutic potential of baicalein and its glycosides in mitigating vascular inflammation has been a subject of significant research. Baicalein has been shown to suppress vascular inflammatory processes induced by high glucose by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.govkoreascience.kr

Pretreatment with baicalein has been observed to reduce the expression of cell adhesion molecules (CAMs) and decrease monocyte adhesion to endothelial cells, which are crucial steps in the progression of atherosclerosis. nih.govkoreascience.kr It also attenuates the production of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.netmdpi.com These anti-inflammatory effects are linked to the inhibition of signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs). researchgate.netmdpi.comresearchgate.net this compound is investigated for these properties, with its mode of action believed to involve the modulation of these same key signaling pathways associated with inflammation. biosynth.com

Antioxidative Stress Response Mechanisms

This compound exhibits potent antioxidant properties, primarily through the direct scavenging of reactive oxygen species (ROS), which mitigates oxidative damage at a cellular level. biosynth.com The core structure, baicalein, is a powerful antioxidant due to the catechol moieties in its A-ring, which can donate electrons to neutralize free radicals. researchgate.netscirp.org

Studies have demonstrated that baicalein effectively scavenges various ROS, including superoxide anions and hydroxyl radicals. researchgate.netscirp.org It has been shown to reduce intracellular ROS levels in different cell types, including human keratinocytes and Schwann cells, protecting them from oxidative damage. biomolther.orgmedsci.org This direct radical-scavenging activity helps protect crucial cellular components like DNA, lipids, and proteins from oxidative harm. biomolther.org The antioxidant function of this compound is attributed to this inherent ROS-scavenging capability of its aglycone. biosynth.com

| Experimental Model | Observation | Key Findings | Reference |

|---|---|---|---|

| DPPH Radical Scavenging Assay | Baicalein scavenged DPPH radicals in a concentration-dependent manner. | Demonstrates direct free-radical quenching ability. | biomolther.org |

| Electron Spin Resonance Spectrometry | Baicalein effectively scavenged hydroxyl radicals and superoxide anions. | Shows specificity in scavenging different types of ROS. | biomolther.org |

| Human HaCaT Keratinocytes | Baicalein reduced intracellular ROS generation induced by H₂O₂ and UVB radiation. | Highlights protective effect against environmentally-induced oxidative stress. | biomolther.org |

| RT4-D6P2T Schwann Cells | Pretreatment with baicalein effectively attenuated ROS levels released by H₂O₂ treatment. | Confirms potent intracellular ROS scavenging effect. | medsci.org |

Beyond direct scavenging, a key antioxidative mechanism of baicalein involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. acs.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of endogenous antioxidant and detoxification enzymes. dovepress.com

Direct Scavenging of Reactive Oxygen Species (ROS)

Anti-neoplastic and Chemopreventive Activities

This compound is studied for its potential anticancer effects, which are primarily attributed to the well-documented activities of its aglycone, baicalein. biosynth.com Baicalein has been shown to inhibit the proliferation of a wide range of human cancer cells, including those of the breast, prostate, lung, and colon. nih.govmdpi.comnih.govspandidos-publications.com This anti-proliferative effect is often mediated by inducing cell cycle arrest, for instance, at the G1 or S phases. nih.govmdpi.com

Furthermore, baicalein demonstrates significant anti-metastatic properties. mdpi.com Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Baicalein has been found to inhibit key processes in metastasis, such as cell migration and invasion. nih.govresearchgate.netmdpi.com The mechanisms behind this inhibition often involve the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. mdpi.complos.org Additionally, baicalein can suppress signaling pathways implicated in metastasis, such as the ERK/MAPK, Wnt/β-catenin, and caveolin-1/AKT/mTOR pathways. nih.govresearchgate.netplos.orgnih.gov

| Cancer Type / Cell Line | Observed Effect | Key Molecular Pathway/Target | Reference |

|---|---|---|---|

| Prostate Cancer (DU145, PC-3) | Inhibited proliferation, migration, and invasion. | Inhibition of Caveolin-1/AKT/mTOR pathway. | nih.gov |

| Breast Cancer (MDA-MB-231) | Inhibited proliferation, migration, and invasion. Suppressed tumor metastasis in vivo. | Downregulation of MAPK, SATB1, and Wnt/β-catenin pathways. | mdpi.commdpi.com |

| Hepatocellular Carcinoma (MHCC97H) | Inhibited invasion and metastasis in vitro and in vivo. | Suppression of the ERK pathway, leading to reduced MMP-2/9. | plos.org |

| Renal Cancer (A498, 786-O) | Inhibited proliferation, migration, and invasion. | Inhibition of ERK and p38 MAPK pathways. | researchgate.net |

| Nasopharyngeal Carcinoma (NPC) | Inhibited metastatic phenotypes (migration, invasion, adhesion). | Downregulation of integrin β8 and the focal adhesion pathway. | nih.gov |

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Baicalein is a potent inducer of apoptosis in numerous cancer cell lines, an activity for which this compound is also being investigated. biosynth.comnih.govmdpi.comspandidos-publications.com The pro-apoptotic effects of baicalein are multifaceted and involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.comspandidos-publications.com

In the intrinsic pathway, baicalein can disrupt the mitochondrial membrane potential. nih.govmdpi.com This is often achieved by modulating the Bcl-2 family of proteins, specifically by upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2. mdpi.comnih.gov This shift leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in cell death. nih.govmdpi.comspandidos-publications.com

In the extrinsic pathway, baicalein has been shown to increase the expression of death receptors, such as DR5, on the surface of cancer cells, making them more susceptible to apoptosis initiated by ligands like TRAIL. mdpi.com This process typically involves the activation of caspase-8. spandidos-publications.comnih.gov In many cases, baicalein-induced apoptosis is also linked to the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger the apoptotic cascade through mitochondrial dysfunction. nih.govmdpi.comspandidos-publications.com

| Cancer Type / Cell Line | Mechanism of Apoptosis Induction | Key Molecular Events | Reference |

|---|---|---|---|

| Bladder Cancer (5637) | Activation of intrinsic and extrinsic pathways. | Activation of caspase-3, -8, -9; loss of mitochondrial membrane potential; downregulation of cIAP-1/2. | spandidos-publications.com |

| Breast Cancer (MCF-7, MDA-MB-231) | ROS-mediated mitochondrial pathway; PI3K/AKT pathway inhibition. | Increased Bax/Bcl-2 ratio; ROS generation; cytochrome c release; caspase-3 activation. | nih.govmdpi.comnih.gov |

| Cervical Cancer (C33A, HeLa) | Activation of mitochondrial and death-receptor pathways. | Activation of caspase-3; increased Bax/Bcl-2 ratio; activation of Fas/FasL. | mdpi.comspandidos-publications.com |

| Leukemia (CCRF-CEM) | Mitochondria-dependent and death receptor signaling. | Activation of caspase-3, -8, -9; cleavage of Bid. | nih.gov |

| Gastric Cancer (HGC-27, SGC-7901) | Suppression of PI3K/AKT/mTOR signaling pathway. | Upregulation of cleaved Caspase-3; downregulation of Bcl-2. |

Cell Cycle Arrest in Cancer Cell Lines

Baicalin has demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. nih.govoncotarget.com This mechanism is crucial in preventing the uncontrolled division that characterizes cancer.

In human colon cancer cell lines, such as HCT116 and SW480, treatment with baicalin led to a significant arrest of cells in the S phase of the cell cycle. oncotarget.com Similarly, in colorectal cancer (CRC) cells, baicalin was found to induce cell cycle arrest primarily at the G1 phase. jcancer.org This G1-phase arrest was associated with a notable decrease in the levels of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E1, and Cyclin B1. jcancer.org

Furthermore, in lung cancer cell lines H1299 and H1650, baicalin was shown to block the G1/S transition, effectively stopping the cells from proceeding from the G1 to the S phase. This effect was linked to the downregulation of proteins that regulate this transition, such as CDK2, CDK4, and Cyclin E2. Studies on baicalein, the aglycone of baicalin, have also shown its capability to induce cell cycle arrest. For instance, in lung squamous cell carcinoma, baicalein caused an increase in the S-phase cell population. mdpi.comnih.gov In prostate cancer cells, baicalein has been observed to arrest growth at the G1 and S phases. nih.gov

Table 1: Effect of Baicalin on Cell Cycle Arrest in Various Cancer Cell Lines

| Cancer Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes | Reference |

|---|---|---|---|---|

| HCT116, SW480 (Colon) | Baicalin | S phase arrest | - | oncotarget.com |

| RKO, HCT116 (Colorectal) | Baicalin | G1 phase arrest | ↓ Cyclin D1, Cyclin E1, Cyclin B1 | jcancer.org |

| H1299, H1650 (Lung) | Baicalin | G1/S transition block | ↓ CDK2, CDK4, Cyclin E2 | |

| Lung Squamous Carcinoma | Baicalein | S phase arrest | ↓ cdk 4, cyclin-D1, -B1 | nih.gov |

| Prostate Cancer | Baicalein | G1 and S phase arrest | - | nih.gov |

| T24 (Bladder) | Baicalein | G1/S phase arrest | - | mdpi.com |

Modulation of Specific Oncogenic Signaling Cascades

Baicalin and its aglycone, baicalein, exert their anticancer effects by modulating a variety of signaling pathways that are often dysregulated in cancer. mdpi.commdpi.comnih.gov

One of the key pathways affected is the Akt/mTOR signaling cascade. In lung cancer cells, baicalin was found to significantly inhibit this pathway, which is a crucial determinant in baicalin-induced cell cycle arrest. The expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) was markedly downregulated following baicalin treatment. Baicalein has also been shown to regulate the PI3K/Akt and ERK pathways in FRO cells. nih.gov

The NF-κB pathway, which is involved in inflammation and cancer progression, is another target. In breast cancer cells, baicalin has been reported to inhibit NF-κB activation. mdpi.com Baicalein has also demonstrated the ability to inhibit the p38-MAPK-dependent pathway, which in turn is involved in NF-κB activation in ovarian cancer cells. nih.gov

Furthermore, baicalin and baicalein have been observed to modulate the MAPK ERK and p38 signaling pathways in human colon cancer cells. oncotarget.com Treatment with these compounds led to the selective activation and enhanced phosphorylation of ERK1/2 and p38. oncotarget.com Baicalein has also been found to inhibit the Wnt/β-catenin pathway in osteosarcoma cells by decreasing the expression of Axin2 and β-catenin. mdpi.com

Table 2: Oncogenic Signaling Pathways Modulated by Baicalin and Baicalein

| Compound | Cancer Type/Cell Line | Signaling Pathway | Effect | Reference |

|---|---|---|---|---|

| Baicalin | Lung Cancer | Akt/mTOR | Inhibition | |

| Baicalin | Breast Cancer | NF-κB | Inhibition | mdpi.com |

| Baicalin | Colorectal Cancer | TGFβ/Smad | Inhibition | jcancer.org |

| Baicalein | Ovarian Cancer | p38-MAPK/NF-κB | Inhibition | nih.gov |

| Baicalein | Colon Cancer | MAPK ERK and p38 | Activation | oncotarget.com |

| Baicalein | Osteosarcoma | Wnt/β-catenin | Inhibition | mdpi.com |

| Baicalein | Breast Cancer | STAT3 | Inhibition | mdpi.com |

| Baicalein | Pancreatic Cancer | Akt and ERK | Suppression | oncotarget.com |

Synergy with Conventional Chemotherapeutic Agents

A significant aspect of baicalin's and baicalein's pharmacological potential is their ability to work synergistically with conventional chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance. mdpi.comnih.gov

In breast cancer cells, baicalin and baicalein have been shown to synergistically enhance the cytotoxic, proapoptotic, and genotoxic activity of doxorubicin and docetaxel. mdpi.com For instance, preincubation with baicalein significantly enhanced the anticancer activity of doxorubicin in MCF-7 breast cancer cells. mdpi.com Similarly, baicalin has been found to enhance the chemosensitivity of MDA-MB-231 breast cancer cells to docetaxel. nih.gov

Studies have also indicated that these flavonoids can improve the anticancer ability of cisplatin against various resistant cancer cells. mdpi.com This synergistic effect is partly attributed to the inhibition of pathways like the PI3K/AKT/NF-κB pathway. mdpi.com Furthermore, baicalin has demonstrated synergistic activity with antibiotics like oxytetracycline and tetracycline against certain strains of Staphylococcus aureus. oup.com

Table 3: Synergistic Effects of Baicalin and Baicalein with Chemotherapeutic Agents

| Flavonoid | Chemotherapeutic Agent | Cancer Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|---|

| Baicalin | Doxorubicin, Docetaxel | MCF-7 (Breast Cancer) | Enhanced cytotoxicity, proapoptotic, and genotoxic activity | mdpi.com |

| Baicalein | Doxorubicin, Docetaxel | MCF-7 (Breast Cancer) | Enhanced cytotoxicity, proapoptotic, and genotoxic activity | mdpi.com |

| Baicalin | Docetaxel | MDA-MB-231 (Breast Cancer) | Enhanced chemosensitivity, inhibited tumor growth and metastasis | nih.gov |

| Baicalin | 5-Fluorouracil | Swiss albino mice (in vivo) | Significantly inhibited tumor growth and promoted apoptosis | nih.gov |

| Baicalin | Cisplatin | Various resistant cancer cells | Synergistic improvement of anticancer ability | mdpi.com |

| Baicalin | Oxytetracycline, Tetracycline | Staphylococcus aureus | Synergistic antimicrobial activity | oup.com |

Neuroprotective and Cognitive Enhancement Capabilities

Baicalin has shown considerable promise in the field of neuroscience due to its ability to protect neurons and enhance cognitive function in various experimental models. nih.govresearchgate.netnih.gov

Amelioration of Neuronal Cell Damage and Apoptosis

Baicalin has been demonstrated to protect neuronal cells from damage and programmed cell death (apoptosis) induced by various neurotoxic insults. nih.govsemanticscholar.org In models of glutamate excitotoxicity, baicalin treatment attenuated severe neuronal damage, including morphological condensation of cells. koreascience.krnih.gov

The compound has been shown to mitigate neuronal apoptosis by modulating the expression of key regulatory proteins. nih.gov For example, under glutamate toxicity, baicalin prevented the downregulation of the anti-apoptotic protein bcl-2 and the upregulation of the pro-apoptotic protein bax, thereby restoring the bcl-2 to bax ratio. koreascience.krnih.gov It also ameliorated the increase in caspase-3, a key executioner enzyme in apoptosis. koreascience.krnih.gov

In animal models of traumatic brain injury (TBI), baicalin administration resulted in less neuronal apoptosis. nih.gov Furthermore, in models of spinal cord injury, baicalin was shown to rescue tight junction protein loss and reduce neuronal apoptosis. mdpi.com Studies on baicalein have also highlighted its neuroprotective effects against neuronal cell death induced by ischemia or stroke. researchgate.net

Attenuation of Neuroinflammation and Microglia Activation

Neuroinflammation, often characterized by the activation of microglia, is a key pathological feature in many neurodegenerative diseases. nih.gov Baicalin and baicalein have been shown to effectively attenuate this process.

In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, baicalin significantly attenuated the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.gov It achieves this by blocking TLR4-mediated signal transduction through the TLR4/MyD88/NF-κB and MAPK pathways. nih.gov Baicalein has also been shown to have a robust anti-inflammatory effect on cultured human and mouse microglia, decreasing the induction of pro-inflammatory cytokines and the phosphorylation of PI3K and NF-κB. polyu.edu.hk

In animal models of Parkinson's disease, baicalein has been shown to decrease the expression and release of pro-inflammatory cytokines in the substantia nigra by suppressing the NLRP3/caspase-1/GSDMD pathway. oup.com Similarly, in a mouse model of retinal ischemia/reperfusion injury, baicalein attenuated microglial activation and retinal T-cell infiltration. polyu.edu.hkarvojournals.org

Preservation of Cognitive Function in Neurological Models

Baicalin and baicalein have demonstrated the ability to preserve and even enhance cognitive function in various neurological models. nih.govfrontiersin.org

In a rat model of vascular dementia, baicalin was shown to improve cognitive dysfunction. researchgate.net Similarly, in a mouse model of Alzheimer's disease, chronic treatment with baicalein was found to ameliorate cognitive dysfunction in behavioral tests such as the novel object recognition and Morris water maze tests. frontiersin.org

Studies on rats with chronic cerebral hypoperfusion also showed that baicalein could alleviate cognitive and motor impairments. aginganddisease.org In gerbils with global cerebral ischemia/reperfusion, baicalin administration improved learning and memory dysfunction. semanticscholar.orgaginganddisease.org This cognitive enhancement is attributed to various mechanisms, including the amelioration of neuronal damage, reduction of neuroinflammation, and modulation of signaling pathways involved in learning and memory. mdpi.comresearchgate.net

Modulation of Pathways Associated with Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

The neuroprotective potential of baicalin has been extensively investigated, with studies highlighting its ability to intervene in the pathological processes of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival, inflammation, and the accumulation of pathogenic proteins.

In the context of AD, baicalin has been shown to alleviate cognitive impairment and protect neurons by targeting neuroinflammation. chemfaces.com It can inhibit the activation of microglia, the primary immune cells of the central nervous system, by suppressing pathways such as the TLR4/NF-κB and JAK2/STAT3 signaling cascades. chemfaces.comresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net Furthermore, baicalin may interfere with the core pathology of AD by reducing the deposition of amyloid-beta (Aβ) plaques. chemfaces.com

For Parkinson's disease, research indicates that baicalin can protect dopaminergic neurons from apoptosis (programmed cell death). One of the key mechanisms is the inhibition of the mTOR/Akt1/GSK-3β pathway, which plays a role in neuronal survival. chemfaces.comnih.gov By modulating these pathways, baicalin helps to mitigate the progressive loss of neurons that characterizes PD. chemfaces.com The neuroprotective effects are also attributed to its ability to suppress oxidative stress and excitotoxicity, which are common factors in various neurodegenerative conditions. nih.gov

Table 1: Modulation of Neurodegenerative Disease Pathways by Baicalin

| Disease Model | Key Findings | Modulated Pathways |

|---|---|---|

| Alzheimer's Disease | Inhibits microglial activation; Reduces pro-inflammatory cytokines; Decreases amyloid-beta (Aβ) deposition. chemfaces.com | TLR4/NF-κB; JAK2/STAT3. chemfaces.comresearchgate.net |

| Parkinson's Disease | Mitigates apoptosis of dopaminergic neurons. chemfaces.com | mTOR/Akt1/GSK-3β. chemfaces.comnih.gov |

| General Neurodegeneration | Suppresses oxidative stress, excitotoxicity, and apoptosis; Promotes neurogenesis. nih.gov | PI3K/Akt; JAK/STAT. nih.gov |

Blood-Brain Barrier Permeability and Efficacy Considerations

The effectiveness of any neuroprotective agent is contingent upon its ability to cross the blood-brain barrier (BBB), a highly selective membrane that protects the brain from harmful substances. Pharmacokinetic studies have confirmed that baicalin can penetrate the BBB and distribute within the brain. nih.gov However, its permeability is considered somewhat limited, potentially due to its higher hydrophilicity and molecular weight compared to its aglycone, baicalein. nih.gov

Despite this, baicalin has demonstrated significant neuroprotective efficacy in various preclinical models. nih.gov Interestingly, some research suggests that baicalin can also play a role in maintaining the integrity of the BBB itself. In models of ischemic stroke, baicalin has been shown to reduce BBB permeability that is often compromised during such events. nih.gov It achieves this by upregulating the expression of tight junction proteins like occludin, which are essential for the barrier's function. nih.gov This dual action—both crossing the BBB to act on neurons and protecting the barrier's structure—enhances its therapeutic potential for central nervous system disorders.

Cardioprotective and Anti-atherosclerotic Effects

Baicalin exhibits significant protective effects on the cardiovascular system, addressing several key pathological processes in atherosclerosis and heart disease.

Regulation of Endothelial Function and Lipid Metabolism

Atherosclerosis is fundamentally a disease involving endothelial dysfunction and disordered lipid metabolism. cymitquimica.com Baicalin has shown a potent ability to restore the function of endothelial cells, which line the blood vessels. cymitquimica.com It also exerts beneficial effects on lipid profiles. Clinical and preclinical studies have reported that baicalin can decrease serum levels of total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein cholesterol (LDL-C). targetmol.com This regulation of lipid metabolism is crucial in preventing the formation of atherosclerotic plaques. The mechanism is partly linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of lipid metabolism. cymitquimica.com

Mitigation of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a serious complication that occurs when blood flow is restored to heart tissue after a period of ischemia, such as during a heart attack. researchgate.net Baicalin has demonstrated significant cardioprotective effects in this context. mums.ac.ir It helps to improve cardiac function, reduce the size of the myocardial infarction, and inhibit the death of heart muscle cells (cardiomyocytes). researchgate.netnih.gov A key mechanism underlying this protection is the inhibition of ferroptosis, an iron-dependent form of cell death, by suppressing the enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). mums.ac.ir Additionally, baicalin mitigates I/R injury by exerting anti-inflammatory and anti-apoptotic effects, often through the activation of the PI3K-AKT signaling pathway. nih.govaginganddisease.org

Inhibition of Vascular Smooth Muscle Cell Proliferation

The excessive proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development and progression of atherosclerotic lesions. cymitquimica.com Baicalin has been found to inhibit this process. It can induce growth arrest in VSMCs stimulated by growth factors like platelet-derived growth factor (PDGF). cymitquimica.com This inhibitory effect is achieved by blocking specific signaling pathways, such as the PDGF receptor β-ERK1/2 signaling cascade and the RAS signaling pathway. cymitquimica.com By preventing the abnormal proliferation of VSMCs, baicalin helps to stabilize atherosclerotic plaques and prevent the narrowing of blood vessels. cymitquimica.com

Modulation of Cardiovascular Signaling Pathways

The broad cardioprotective effects of baicalin are underpinned by its ability to modulate a variety of intracellular signaling pathways. In addition to those already mentioned, baicalin influences several other key cascades involved in cardiovascular health. It can inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation. In the context of I/R injury and heart failure, baicalin has been shown to regulate the PI3K/AKT/eNOS, Wnt/β-catenin, and JAK/STAT pathways, which collectively control cell survival, apoptosis, and inflammation. nih.gov By targeting these multiple signaling networks, baicalin exerts a comprehensive anti-atherosclerotic and cardioprotective effect. cymitquimica.comtargetmol.com

Table 2: Cardioprotective Mechanisms of Baicalin

| Effect | Key Findings | Modulated Pathways/Molecules |

|---|---|---|

| Endothelial Function & Lipid Metabolism | Restores endothelial cell function; Lowers TC, TG, and LDL-C. cymitquimica.comtargetmol.com | AMP-activated protein kinase (AMPK). cymitquimica.com |

| Myocardial I/R Injury | Reduces infarct area; Inhibits cardiomyocyte apoptosis and ferroptosis. mums.ac.irnih.gov | ACSL4; PI3K-AKT; NF-κB. mums.ac.irnih.govaginganddisease.org |

| VSMC Proliferation | Induces growth arrest in VSMCs; Prevents neointimal hyperplasia. cymitquimica.com | PDGF receptor β-ERK1/2; RAS. cymitquimica.com |

| Cardiovascular Signaling | Exerts broad anti-inflammatory, antioxidant, and anti-apoptotic effects. | MAPK; Wnt/β-catenin; JAK/STAT. |

Other Pharmacological Activities Under Investigation

Beyond its well-documented anti-inflammatory and antioxidant properties, this compound, and its aglycone form baicalein, are being explored for a range of other pharmacological activities. These include antiviral, antimicrobial, anti-diabetic, and organ-protective effects.

Antiviral Properties (e.g., HIV-1, SARS-CoV-2)

Baicalein and its glycoside form, baicalin, have demonstrated notable antiviral activities, particularly against Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

HIV-1: Research indicates that baicalin can inhibit HIV-1 infection by interfering with the viral entry process. researchgate.netnih.gov It appears to block the interaction between the HIV-1 envelope protein and the host cell's chemokine coreceptors, which is a critical step for the virus to enter and infect T-cells and monocytes. nih.gov Studies have shown that baicalin inhibits the fusion mediated by both T-cell tropic (X4) and monocyte tropic (R5) HIV-1 envelope proteins with cells expressing CD4/CXCR4 or CD4/CCR5. nih.gov Furthermore, the presence of baicalin during the initial viral adsorption phase has been found to block the replication of HIV-1's early strong-stop DNA within the host cells. nih.gov Baicalein is also recognized as a non-nucleoside reverse transcriptase inhibitor, further contributing to its anti-HIV-1 potential. researchgate.net

SARS-CoV-2: Baicalein and baicalin have emerged as potential inhibitors of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.govresearchgate.net They have been identified as noncovalent, non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov In-vitro studies have demonstrated their potent antiviral activities in cell-based systems. nih.gov Additionally, baicalein has been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some in silico models suggesting a higher affinity for RdRp than the antiviral drug remdesivir. mdpi.com It is believed that these flavonoids may also interfere with the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for the virus into human cells. researchgate.netsemanticscholar.org

Table 1: Antiviral Mechanisms of Baicalein and Baicalin

| Virus | Compound | Mechanism of Action | References |

|---|---|---|---|

| HIV-1 | Baicalin | Inhibits viral entry by interfering with the interaction between the HIV-1 envelope protein and chemokine coreceptors. researchgate.netnih.gov Blocks replication of early strong-stop DNA. nih.gov | researchgate.net, nih.gov |

| HIV-1 | Baicalein | Acts as a non-nucleoside reverse transcriptase inhibitor. researchgate.net | researchgate.net |

| SARS-CoV-2 | Baicalein, Baicalin | Inhibit the 3CL protease (3CLpro), an enzyme crucial for viral replication. nih.gov | nih.gov |

| SARS-CoV-2 | Baicalein | Inhibits the RNA-dependent RNA polymerase (RdRp). mdpi.com | mdpi.com |

| SARS-CoV-2 | Baicalein, Baicalin | May interfere with the binding of the viral spike protein to the hACE2 receptor. researchgate.netsemanticscholar.org | researchgate.net, semanticscholar.org |

Antimicrobial Effects (e.g., against Streptococcus mitis)

Extracts from Scutellaria species, which are rich in baicalein and its glycosides like baicalin, have shown significant antimicrobial activity. foliamedica.bg In particular, these compounds have demonstrated effectiveness against oral pathogens such as Streptococcus mitis. foliamedica.bg The proposed antibacterial mechanism of action for baicalein and baicalin involves the inhibition of bacterial cell wall synthesis by damaging the peptidoglycan structure. foliamedica.bg

In a study investigating the antimicrobial activity of Scutellaria altissima extracts, both ethanol and aqueous extracts showed effective antimicrobial activity against S. mitis. foliamedica.bg The minimal bactericidal concentration of the ethanol extract against S. mitis was found to be 2000 µg/ml. foliamedica.bg This suggests that baicalein-containing compounds could be potential candidates for developing natural antimicrobial agents to combat oral pathogens and prevent certain oral infections. foliamedica.bg

Anti-diabetic Effects

Baicalein and its glucuronide form, baicalin, have been investigated for their potential anti-diabetic effects, demonstrating promising results in rodent studies. nih.govvt.edunih.gov These compounds appear to exert their effects through multiple mechanisms, including improving insulin sensitivity, protecting pancreatic β-cells, and modulating glucose and lipid metabolism. nih.govffhdj.com

Dietary supplementation with baicalein has been shown to improve glucose tolerance and enhance glucose-stimulated insulin secretion in high-fat diet-induced obese mice. nih.gov It has also been observed to ameliorate hyperglycemia in diabetic mice by preserving β-cell mass and protecting their function. nih.gov In vitro studies have further revealed that baicalein can directly augment glucose-stimulated insulin secretion in insulin-secreting cells and promote the viability of these cells as well as human islets. vt.edunih.gov

Baicalin has also demonstrated significant anti-diabetic potential. nih.govffhdj.com In studies with streptozotocin-induced diabetic rats, baicalin administration led to notable enhancements in insulin secretion and hemoglobin levels, along with significant reductions in blood glucose and glycated hemoglobin levels. ffhdj.comffhdj.com It has been shown to improve insulin sensitivity in skeletal muscle and adipose tissue, in part by activating the AMP-activated protein kinase (AMPK) pathway. ffhdj.com Furthermore, baicalin helps to reduce hepatic lipid accumulation and glucose output. nih.gov It also exerts protective effects on pancreatic β-cells by reducing oxidative stress and apoptosis, thereby preserving their function. nih.govffhdj.com

Table 2: Summary of Anti-diabetic Effects of Baicalein and Baicalin in Animal Models

| Compound | Animal Model | Key Findings | References |

|---|---|---|---|

| Baicalein | High-fat diet-induced obese mice | Improved glucose tolerance, enhanced glucose-stimulated insulin secretion. nih.gov | nih.gov |

| Baicalein | STZ-induced diabetic mice | Ameliorated hyperglycemia, preserved β-cell mass and function. nih.gov | nih.gov |

| Baicalin | Streptozotocin-induced diabetic rats | Enhanced insulin secretion, reduced blood glucose and glycated hemoglobin. ffhdj.comffhdj.com | ffhdj.com, ffhdj.com |

| Baicalin | High-fat diet-fed mice | Reduced hepatic lipid accumulation and glucose output. nih.gov | nih.gov |

Hepatoprotective and Renal Protective Actions

Baicalein and baicalin have demonstrated significant protective effects on the liver and kidneys in various experimental models. mdpi.comnih.gov These protective actions are largely attributed to their potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov

Hepatoprotective Actions: Baicalein exhibits multi-faceted hepatoprotective effects by reducing oxidative stress, inhibiting fibrogenesis, and modulating lipid metabolism. mdpi.com It has been shown to protect against liver injury by inhibiting inflammatory cytokines and downregulating pathways involved in liver fibrosis. tandfonline.comnih.gov For instance, baicalin administration has been found to improve liver fibrosis by downregulating profibrotic markers and reducing proinflammatory cytokines. mdpi.com In diabetic mice, baicalein has been shown to significantly restore blood glucose levels and inhibit the levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransaminase (AST), as well as total cholesterol and triglycerides, thereby attenuating liver steatosis. cabidigitallibrary.org The hepatoprotective mechanism also involves the activation of the NRF2/HO-1 signaling pathway, which enhances antioxidant defenses. mdpi.com

Renal Protective Actions: Baicalin has shown considerable promise as a therapeutic agent for protecting the kidneys from damage. ffhdj.comnih.gov In studies on diabetic rats, baicalin displayed a protective action on renal tissue, as evidenced by reduced serum levels of creatinine, uric acid, and urea. ffhdj.comffhdj.com It has been shown to be effective against renal damage caused by various stimuli, including renal ischemia and nephrotoxic drugs. nih.gov The renoprotective effects of baicalin are linked to its ability to inhibit inflammation and apoptosis in kidney cells. nih.govchemfaces.com For example, in a model of renal ischemia-reperfusion injury, baicalin treatment decreased oxidative stress, improved kidney function, and inhibited proinflammatory responses and tubular apoptosis. chemfaces.com This was associated with the reduced expression of Toll-like receptor (TLR) 2 and TLR4 signaling pathways. chemfaces.commdpi.com

Mechanistic Insights at the Molecular and Cellular Level

Interplay with Key Signaling Pathways

Baicalein 6-O-glucoside, a flavonoid glycoside, exerts its biological effects by modulating a complex network of intracellular signaling pathways. These pathways are crucial for regulating fundamental cellular processes, and their dysregulation is often implicated in various diseases. This section delves into the intricate molecular mechanisms through which this compound interacts with and influences key signaling cascades.

Regulation of NF-κB Transactivation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Baicalein and its glycoside derivatives have demonstrated the ability to suppress this pathway. This regulation is achieved by inhibiting the nuclear translocation of the p65 subunit of NF-κB. nih.govkoreascience.kr Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of NF-κB into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of pro-inflammatory genes. nih.gov

Research indicates that baicalein can impede this process by preventing the phosphorylation and degradation of IκBα. mdpi.comnih.gov Some studies suggest a direct inhibition of IKKβ phosphorylation. mdpi.comscienceopen.com By blocking the nuclear translocation of p65, baicalein effectively dampens the inflammatory cascade. nih.govkoreascience.krmdpi.comresearchgate.net

Modulation of PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. mdpi.com Dysregulation of this pathway is a hallmark of many cancers. Baicalein has been shown to inhibit this pathway at multiple levels. mdpi.comsci-hub.se

Studies have demonstrated that baicalein can suppress the phosphorylation and activation of both AKT and mTOR. mdpi.comnih.gov This inhibitory effect can be mediated through various mechanisms, including the downregulation of caveolin-1, a protein that can promote AKT and mTOR activity. nih.govresearchgate.net By inhibiting the PI3K/AKT/mTOR pathway, baicalein can influence downstream processes such as cell survival, as AKT is known to regulate pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govaginganddisease.org The inhibition of this pathway is a key mechanism behind the observed anti-proliferative and pro-apoptotic effects of baicalein in various cancer cell lines. nih.govmums.ac.irnih.gov

Activation of Nrf2/Keap1/HO-1 Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. nih.gov Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. scienceopen.com In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govscienceopen.com There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription. scienceopen.com

Baicalein and its glycoside, baicalin, have been shown to activate this protective pathway. mdpi.comnih.gov They can increase the expression and nuclear translocation of Nrf2, leading to the subsequent upregulation of HO-1 and other antioxidant enzymes. mdpi.commdpi.comnih.gov This activation of the Nrf2/HO-1 axis contributes significantly to the antioxidant properties of these compounds. nih.gov Some evidence suggests that this activation can be linked to the modulation of upstream signaling pathways like PI3K/AKT. nih.gov

Wnt/β-catenin Signaling Interaction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is frequently observed in various cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Glycogen Synthase Kinase 3β (GSK-3β). Wnt signaling inhibits this complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation.

Baicalein has been found to interfere with this pathway by preventing the nuclear translocation of β-catenin. sci-hub.seencyclopedia.pubmdpi.com Studies in osteosarcoma and cervical cancer cells have shown that baicalein can decrease the levels of nuclear β-catenin and inhibit Wnt activity. mdpi.com The proposed mechanisms include the upregulation of miR-25, which in turn can increase the expression of GSK-3β, a negative regulator of β-catenin. nih.gov Furthermore, baicalein has been observed to enhance the osteogenic differentiation of human periodontal ligament cells by activating the Wnt/β-catenin signaling pathway, suggesting a context-dependent modulation of this pathway. uq.edu.au

Modulation of p38 and STING Pathways

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. researchgate.netnih.gov Baicalein has been shown to modulate the p38 pathway, although the effects can be context-dependent. In some instances, baicalein inhibits the phosphorylation of p38, contributing to its anti-inflammatory effects. sci-hub.se Conversely, in certain cancer cells, baicalein has been reported to activate the p38 MAPK pathway, leading to apoptosis. researchgate.netnih.gov

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. While direct and detailed studies on the interaction of this compound with the STING pathway are limited, its known anti-inflammatory properties, particularly its ability to modulate NF-κB and other inflammatory cytokines, suggest a potential for indirect influence on STING-mediated signaling. Further research is needed to elucidate the specific interactions between baicalein and the STING pathway.

Influence on Cellular Processes

The modulation of the aforementioned signaling pathways by this compound translates into a significant impact on various fundamental cellular processes. These effects are central to its observed biological activities.

| Cellular Process | Effect of this compound | Key Signaling Pathways Involved | Research Findings |

| Inflammation | Inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α). mdpi.comresearchgate.net | NF-κB, p38 MAPK sci-hub.se | Baicalein treatment significantly attenuates LPS-induced NO production and iNOS transcription by blocking p65 nuclear translocation. nih.govkoreascience.kr It also inhibits the phosphorylation of p38 MAPK in response to inflammatory stimuli. nih.govwjgnet.com |

| Oxidative Stress | Upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS). mdpi.commdpi.com | Nrf2/Keap1/HO-1 mdpi.comnih.gov | Baicalein activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes like HO-1, which protects cells from oxidative damage. mdpi.comnih.gov |

| Apoptosis | Induction of programmed cell death in cancer cells. researchgate.netnih.gov | PI3K/AKT/mTOR, p38 MAPK sci-hub.seresearchgate.netnih.gov | Baicalein can induce apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR pathway and, in some cases, by activating the pro-apoptotic p38 MAPK pathway. sci-hub.seresearchgate.netnih.gov |

| Cell Proliferation | Inhibition of cell growth, particularly in cancer cells. sci-hub.se | Wnt/β-catenin, PI3K/AKT/mTOR sci-hub.semdpi.com | By interfering with the Wnt/β-catenin and PI3K/AKT/mTOR pathways, baicalein can arrest the cell cycle and inhibit the proliferation of various cancer cells. sci-hub.semdpi.com |

| Osteogenesis | Promotion of bone formation. uq.edu.aunih.gov | Wnt/β-catenin uq.edu.aunih.gov | Baicalein has been shown to enhance the osteogenic differentiation of human periodontal ligament cells by activating the Wnt/β-catenin signaling pathway. uq.edu.au |

Apoptotic Cell Death Pathways (e.g., Caspase cascades, Bcl-2/Bax regulation)

Baicalein, the aglycone of this compound, has demonstrated significant capabilities in inducing apoptotic cell death in various cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. nih.govnih.gov This process involves a cascade of molecular events, including the regulation of the Bcl-2 family of proteins and the activation of caspases.

A key aspect of baicalein's pro-apoptotic activity is its ability to modulate the expression of Bcl-2 family proteins. It has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.govmdpi.commdpi.come-century.us This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. nih.govmdpi.com The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins causes the release of cytochrome c and other apoptogenic factors from the mitochondria into the cytosol. nih.govnih.gov

The release of cytochrome c into the cytoplasm initiates the activation of the caspase cascade. Baicalein has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the executioner caspase-3. nih.govmdpi.comnih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. e-century.usnih.gov Studies have documented the cleavage of caspase-3, caspase-9, and PARP in response to baicalein treatment in various cancer cell lines. e-century.usnih.gov

Furthermore, baicalein can also trigger the extrinsic apoptotic pathway. It has been found to increase the expression of death receptors like DR5 and their ligands, such as TRAIL, on the surface of cancer cells. nih.govnih.gov This engagement of death receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby linking the extrinsic and intrinsic pathways. nih.gov

Table 1: Effects of Baicalein on Key Apoptotic Proteins

| Protein | Function | Effect of Baicalein | References |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govmdpi.commdpi.come-century.us |

| Bax | Pro-apoptotic | Upregulation | nih.govmdpi.commdpi.come-century.us |

| Caspase-9 | Initiator caspase (intrinsic) | Activation | nih.govmdpi.comnih.gov |

| Caspase-3 | Executioner caspase | Activation | nih.govmdpi.come-century.usnih.gov |

| Caspase-8 | Initiator caspase (extrinsic) | Activation | nih.gov |

| PARP | DNA repair enzyme | Cleavage | e-century.usnih.gov |

| DR5 | Death receptor | Upregulation | nih.govnih.gov |

Autophagy Induction and Regulation

Baicalein has been shown to induce autophagy in various cancer cells, a cellular process involving the degradation of cellular components through the lysosomal machinery. mmsl.czresearchgate.net This process can have a dual role in cancer, either promoting cell survival or leading to autophagic cell death. In the context of baicalein's effects, it appears to primarily induce autophagic cell death. researchgate.net

The induction of autophagy by baicalein is mediated through the modulation of key signaling pathways, particularly the AMPK/mTOR pathway. researchgate.net Baicalein has been found to activate AMP-activated protein kinase (AMPK) and upregulate the expression of Unc-51 like autophagy activating kinase 1 (ULK1). researchgate.net Simultaneously, it downregulates the mammalian target of rapamycin (mTOR) and Raptor, components of the mTORC1 complex, which is a negative regulator of autophagy. researchgate.net

The activation of the AMPK/ULK1 pathway and inhibition of mTORC1 signaling leads to the formation of autophagosomes. researchgate.net This is evidenced by an increase in the conversion of LC3-I to LC3-II and the formation of GFP-LC3 puncta. researchgate.net The process of baicalein-induced autophagy involves the key autophagy-related proteins (Atg) such as Beclin-1, Vps34, Atg5, and Atg7. researchgate.net Studies have shown that baicalein upregulates the expression of Beclin-1, Atg5, and Atg12. mdpi.com

Interestingly, in some contexts, the inhibition of autophagy has been shown to enhance baicalein-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.

Cell Cycle Progression Control

Baicalein exerts significant control over cell cycle progression, primarily by inducing cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells. nih.govmmsl.czinformaticsjournals.co.in The specific phase of cell cycle arrest can vary depending on the cancer cell type and the concentration of baicalein used.

A common finding is the induction of G0/G1 phase arrest. sci-hub.se This is often associated with the downregulation of key G1 phase regulators, including cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com By inhibiting these proteins, baicalein prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the entry of cells into the S phase. nih.gov

In other instances, baicalein has been shown to induce S-phase arrest. mdpi.commedicinacomplementar.com.br This effect is linked to the downregulation of cyclin A and CDK2. e-century.us Furthermore, some studies have reported G2/M phase arrest, which is associated with the inhibition of cyclin B1. mdpi.comsci-hub.se

The tumor suppressor protein p53 often plays a crucial role in mediating baicalein's effects on the cell cycle. nih.gov Baicalein can upregulate p53, which in turn can activate the expression of CDK inhibitors like p21 and p27, further contributing to cell cycle arrest. nih.gov

Table 2: Impact of Baicalein on Cell Cycle Regulatory Proteins

| Protein | Role in Cell Cycle | Effect of Baicalein | References |

| Cyclin D1 | G1 progression | Downregulation | mdpi.com |

| CDK4 | G1 progression | Downregulation | mdpi.com |

| Cyclin A | S phase progression | Downregulation | e-century.us |

| CDK2 | S phase progression | Downregulation | e-century.us |

| Cyclin B1 | G2/M progression | Downregulation | mdpi.com |

| p53 | Tumor suppressor | Upregulation | nih.gov |

| p21 | CDK inhibitor | Upregulation | nih.gov |

| p27 | CDK inhibitor | Upregulation | nih.gov |

Mitochondrial Dynamics and Function Preservation

Baicalein and its glycoside, baicalin, have been shown to play a role in preserving mitochondrial dynamics and function, which are crucial for cellular health and energy metabolism. nih.govaginganddisease.org Mitochondrial dysfunction is a key factor in various pathological conditions, and the ability of these compounds to protect mitochondria contributes to their therapeutic potential.

Studies have indicated that baicalin can restore the balance of mitochondrial dynamics by modulating the expression of key proteins involved in mitochondrial fusion and fission. In conditions of cellular stress, such as infection, there is often an increase in mitochondrial fission proteins like Drp1 and Mff, and a decrease in fusion proteins like Mfn1, Mfn2, and Opa1. nih.gov Baicalin treatment has been shown to counteract these changes, preventing excessive mitochondrial fragmentation. nih.gov

Furthermore, baicalein has been observed to improve mitochondrial respiratory function. It can increase the respiration control ratio (RCR), a key indicator of mitochondrial health, and enhance the production of ATP. aginganddisease.org This suggests that baicalein can help maintain cellular energy levels, particularly under conditions of stress or disease. By preserving mitochondrial integrity and function, baicalein can mitigate oxidative stress and prevent the initiation of the mitochondrial-mediated apoptotic pathway.

Ferroptosis Induction

While the primary focus of research on baicalein has been on apoptosis and autophagy, emerging evidence suggests its potential to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.

Research has indicated that baicalein can induce ferroptosis in certain cancer cells. This process is distinct from apoptosis and involves different molecular pathways. While direct and extensive studies on this compound and ferroptosis are still developing, the actions of its aglycone, baicalein, provide a strong indication of this capability.

Specific Molecular Targets and Interactions

Enzyme Inhibition (e.g., COX-2, 12-lipoxygenase, Src kinase, HIV-1 RT, SARS-CoV-2 3CLpro)

Baicalein and its glycoside form have been identified as inhibitors of a wide range of enzymes, contributing to their diverse pharmacological activities.

Cyclooxygenase-2 (COX-2): While direct inhibition data for this compound is specific, its aglycone, baicalein, is known to inhibit COX-2, an enzyme involved in inflammation and cancer.

12-Lipoxygenase (12-LOX): Baicalein is a well-documented inhibitor of 12-lipoxygenase, an enzyme involved in the production of pro-inflammatory lipid mediators. nih.govnih.govahajournals.org By inhibiting 12-LOX, baicalein can reduce inflammation and has shown neuroprotective effects in models of ischemic stroke. ahajournals.org This inhibition also contributes to its anti-cancer effects, as 12-LOX is overexpressed in several cancers. sci-hub.se

Src Kinase: While specific inhibitory constants for this compound are not widely reported, baicalein has been shown to affect signaling pathways that are downstream of Src kinase.

HIV-1 Reverse Transcriptase (RT): Baicalin has been shown to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the replication cycle of the human immunodeficiency virus. nih.govresearchgate.net This suggests a potential role for baicalin and its derivatives as anti-HIV agents. The inhibition is somewhat specific, as it does not significantly affect human DNA polymerases. nih.gov

SARS-CoV-2 3C-like Protease (3CLpro): Both baicalein and baicalin have been identified as potent inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme for viral replication. mmsl.cznih.gov Baicalein, in particular, exhibits strong inhibitory activity with a low micromolar IC50 value. nih.gov This makes these compounds promising candidates for the development of antiviral therapies against COVID-19.

Table 3: Enzyme Inhibitory Activity of Baicalein and Baicalin

| Enzyme | Biological Role | Inhibitor | IC50/Effect | References |

| 12-Lipoxygenase | Inflammation, Cancer | Baicalein | Potent inhibitor | nih.govnih.govahajournals.org |

| HIV-1 Reverse Transcriptase | HIV replication | Baicalin | ~0.5 µg/ml | nih.gov |

| SARS-CoV-2 3CLpro | SARS-CoV-2 replication | Baicalein | 0.39 µM | nih.gov |

| SARS-CoV-2 3CLpro | SARS-CoV-2 replication | Baicalin | 6.41 µM | mmsl.cz |

| α-Glucosidase | Carbohydrate digestion | Baicalein | IC50 = 2.6 x 10⁻⁴ M | acs.org |

Protein Expression Modulation

The biological activity of this compound, also known as Isoscutellarein, and its related compounds involves the intricate modulation of various key cellular proteins that play fundamental roles in inflammation, cell cycle, and apoptosis. While direct research on this compound is still emerging, studies on its parent molecule, baicalein, and its common isomer, baicalin, provide significant insights into the potential mechanisms of action.

p53: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. nih.gov Evidence suggests a link between Isoscutellarein and p53 activation. An extract from Juniperus communis L. (juniper berry), containing glycosides of isoscutellarein among other phenolic compounds, was found to activate the cellular relocalization of p53 and induce DNA fragmentation-dependent cell death in human neuroblastoma cells. nih.govnih.govresearchgate.net This suggests that the p53-associated apoptosis was induced through the synergistic potentiation of the several phenolic compounds in the extract. nih.govnih.govresearchgate.net The parent compound, baicalein, has also been shown to upregulate the tumor suppressor p53 to induce apoptosis in cancer cells. researchgate.net Furthermore, studies on baicalin demonstrated its ability to activate the p53 signaling pathway, promoting the expression and transport of p53, which leads to apoptosis in vascular smooth muscle cells. nih.gov